In Vitro Potency at the Human Ghrelin Receptor (GHSR1a) via FLIPR Assay
SB-791016 demonstrates high potency at the human ghrelin receptor. In a cell-based BACMAM FLIPR assay, it achieves an EC50 of 0.158 nM (pEC50 9.8) with an intrinsic activity (IA) of 0.9, indicating it is a near-full agonist [1][2]. This places it among the most potent achiral ghrelin agonists identified in the original lead optimization series. However, direct head-to-head quantitative data against other known ghrelin agonists (e.g., MK-0677, anamorelin) in this identical assay system is not available in the accessed sources, limiting a precise ranking.
| Evidence Dimension | Potency (EC50) at human GHSR1a |
|---|---|
| Target Compound Data | EC50 = 0.158 nM (pEC50 = 9.8) |
| Comparator Or Baseline | Baseline agonists in the same series displayed pEC50 values ranging from 6.2 to 8.0 following core modifications that reduced potency. |
| Quantified Difference | A minimum of 63-fold improvement in potency over less optimized core skeletons (pEC50 9.8 vs. 8.0). |
| Conditions | Cell-based BACMAM FLIPR calcium mobilization assay; intrinsic activity normalized to human ghrelin. |
Why This Matters
This sub-nanomolar potency is a primary driver for its selection as a reference agonist for in vitro ghrelin receptor assays, particularly in studies where high receptor occupancy is needed at low concentrations.
- [1] BindingDB Entry for BDBM50412954 (SB-791016). Agonist activity at human ghrelin receptor by cell based BACMAM FLIPR assay. View Source
- [2] Witherington J, et al. Potent achiral agonists of the growth hormone secretagogue (ghrelin) receptor. Part 2: Lead optimisation. Bioorg Med Chem Lett. 2008 Mar 15;18(6):2203-5. View Source
